Structural Determinants of FPRL1 Agonist Potency: Methylene Spacer vs. Direct Attachment in Pyrrolidinone Urea Series
In the FPRL1 agonist urea series exemplified by the Kyorin patent (US 2021/0107869 A1), the most potent compounds bear the urea directly on the C3 position of the pyrrolidinone ring (exemplified by (−)-1-(4-fluorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea), with sub-nanomolar to low nanomolar EC50 values in FPRL1 calcium mobilization assays [1]. The target compound CAS 954696-68-5 differs by incorporating a methylene (–CH2–) spacer between the pyrrolidinone C3 position and the urea nitrogen, a modification that introduces conformational flexibility and alters the spatial orientation of the terminal 4-fluorophenyl urea group relative to the receptor binding pocket. While direct EC50 data for this specific linker variant are not publicly available, SAR from related chemotypes indicates that methylene insertion can reduce potency by 10- to 100-fold compared to the direct-attachment analogs, but may confer improved selectivity or altered signaling bias [2]. This structural distinction is critical for users seeking either maximal intrinsic efficacy or a differentiated pharmacological fingerprint.
| Evidence Dimension | FPRL1 agonist potency (EC50) – direct urea vs. methylene-spaced urea attachment on pyrrolidinone C3 |
|---|---|
| Target Compound Data | Not publicly reported for CAS 954696-68-5 (methylene-spaced); predicted to be reduced vs. direct-attachment analogs based on linker SAR [2] |
| Comparator Or Baseline | (−)-1-(4-fluorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea: FPRL1 EC50 < 10 nM (calcium mobilization assay) [1] |
| Quantified Difference | Potency loss of 10–100× inferred for methylene-spaced analog based on class SAR (no direct measurement available) |
| Conditions | Human FPRL1 (FPR2) calcium mobilization assay; recombinant cell system [1] |
Why This Matters
A methylene spacer may reduce FPRL1 potency but potentially enhance selectivity over FPR1 or alter functional bias, offering a differentiated tool for dissecting receptor signaling pathways compared to direct-attachment analogs.
- [1] Kyorin Pharmaceutical Co., Ltd. Urea Derivative or Pharmacologically Acceptable Salt Thereof. U.S. Patent Application Publication No. US 2021/0107869 A1. Published April 15, 2021. (Exemplified compounds and EC50 values in biological assay section.) View Source
- [2] Tsuda, K. et al. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist. J. Med. Chem. (Linker SAR from linear urea to pyrrolidinone core optimization described in patent review.) View Source
